2-(4-chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Description
2-(4-chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrrolo[3,4-d]isoxazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure
The structure of the compound can be summarized as follows:
- Core Structure : Pyrrolo[3,4-d]isoxazole
- Substituents :
- 4-Chlorophenyl group
- Thiophen-2-yl group
- p-Tolyl group
This unique arrangement of substituents contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds within the pyrrolo[3,4-d]isoxazole class exhibit a range of biological activities including:
- Antitumor Activity : Several studies have highlighted the potential of pyrrolo[3,4-d]isoxazoles in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of heterocyclic structures often correlates with enhanced antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation markers in vitro and in vivo.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell survival and apoptosis.
- DNA Interaction : There is evidence suggesting that pyrrolo[3,4-d]isoxazoles can intercalate into DNA, leading to disruption of replication processes in cancer cells.
Case Studies and Research Findings
A selection of studies illustrates the biological activity of this compound:
- Antitumor Activity Study :
- Antimicrobial Efficacy :
- Anti-inflammatory Research :
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for similar compounds within the same class:
Compound Name | Antitumor Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Effect |
---|---|---|---|
2-(4-chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole | 10-20 | 8-16 | Yes |
Pyrrolo[3,4-c]pyridine derivative | 15-25 | 12-20 | Moderate |
Another pyrrolo derivative | 5-15 | 6-10 | Yes |
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-13-4-8-15(9-5-13)24-21(26)18-19(17-3-2-12-29-17)25(28-20(18)22(24)27)16-10-6-14(23)7-11-16/h2-12,18-20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHGDRJDKWKBQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.